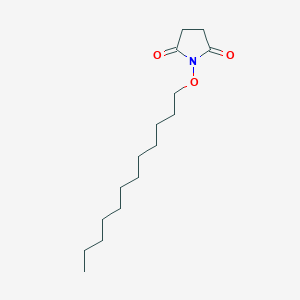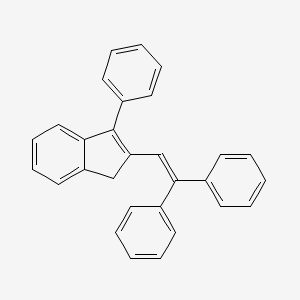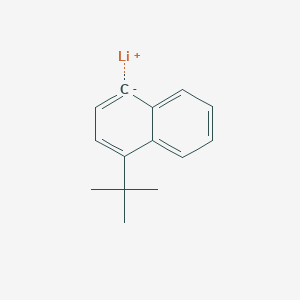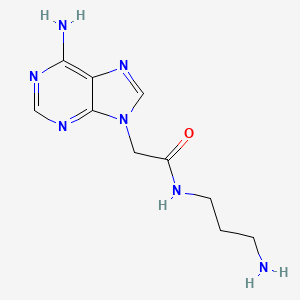
3-Iodo-4-methylbenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-methylbenzene-1-carbothioamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and a carbothioamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methylbenzene-1-carbothioamide typically involves the iodination of 4-methylbenzene-1-carbothioamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel complexes in the presence of bases such as triethylamine.
Major Products Formed
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Compounds with oxidized functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with altered oxidation states of the functional groups.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-methylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-methylbenzene-1-carbothioamide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbothioamide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodotoluene: Similar structure but lacks the carbothioamide group.
3-Iodo-4-methylbenzoic acid: Contains a carboxylic acid group instead of a carbothioamide group.
3-Iodo-4-methylbenzamide: Features an amide group in place of the carbothioamide group.
Uniqueness
3-Iodo-4-methylbenzene-1-carbothioamide is unique due to the presence of both an iodine atom and a carbothioamide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
903522-15-6 |
|---|---|
Molekularformel |
C8H8INS |
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
3-iodo-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8INS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
ZRNBJMPOUYWNNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=S)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
